![molecular formula C12H13N3O5S B350534 1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole CAS No. 898641-68-4](/img/structure/B350534.png)
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with sulfonyl and nitroimidazole groups are often used in medicinal chemistry due to their potential biological activities . The sulfonyl group is a major building block for many therapeutic molecules .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, IR, mass spectrometry, and UV-vis . X-ray crystallographic analysis can provide detailed information about the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For instance, the sulfonyl group can undergo various reactions such as reduction, substitution, and elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as melting point, boiling point, and solubility, can be determined through various experimental methods . These properties are important for understanding the compound’s stability, reactivity, and suitability for certain applications.Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-8-6-10(4-5-11(8)20-3)21(18,19)14-9(2)13-7-12(14)15(16)17/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPCAQSBSLHNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-2-methyl-5-nitroimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

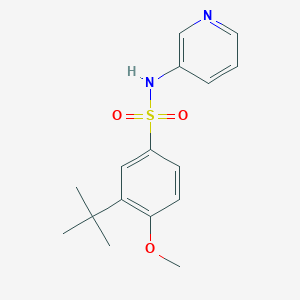

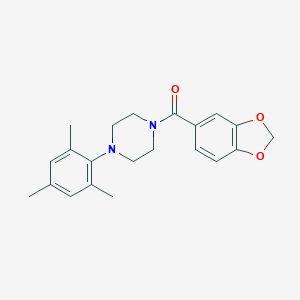
amine](/img/structure/B350497.png)


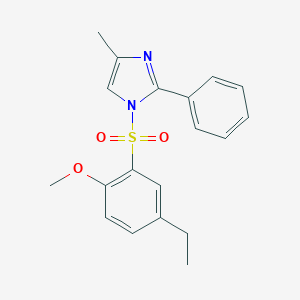
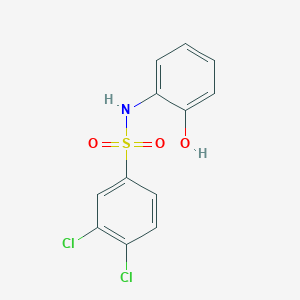
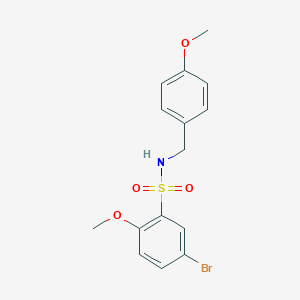


![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B350602.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide](/img/structure/B350609.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350614.png)